4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1355334-50-7
VCID: VC2732285
InChI: InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3
SMILES: CC1=CC(=NC(=N1)N2C=CC=C2)Cl
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

CAS No.: 1355334-50-7

Cat. No.: VC2732285

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine - 1355334-50-7

Specification

CAS No. 1355334-50-7
Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
IUPAC Name 4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine
Standard InChI InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3
Standard InChI Key WZMTWZSRVXQOHT-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2C=CC=C2)Cl
Canonical SMILES CC1=CC(=NC(=N1)N2C=CC=C2)Cl

Introduction

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a pyrrole ring at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to biologically active pyrrolopyrimidine derivatives. Below is a detailed analysis of its properties, synthesis, and potential applications.

Molecular Characteristics

PropertyValue/DescriptionSource
CAS Number1355334-50-7
Molecular FormulaC₉H₈ClN₃
Molecular Weight193.63 g/mol
SMILESCC1=CC(=NC(=N1)N2C=CC=C2)Cl
InChIKeyWZMTWZSRVXQOHT-UHFFFAOYSA-N
Synonyms4-Chloro-6-methyl-2-pyrrol-1-ylpyrimidine

The compound’s structure includes:

  • Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Chlorine substituent: At position 4, enhancing electronic effects.

  • Methyl group: At position 6, influencing steric and electronic properties.

  • Pyrrole ring: A five-membered aromatic ring with one nitrogen atom, conjugated to the pyrimidine via position 2.

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of 4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves:

  • Pyrimidine ring formation: Constructed via condensation or cyclization reactions.

  • Chlorination: Introducing the chlorine atom at position 4 through electrophilic substitution.

  • Pyrrole coupling: Attaching the pyrrole moiety via cross-coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann coupling).

Example Reaction Pathway:

  • Base formation: Start with 6-methyl-2-chloropyrimidine.

  • Pyrrole attachment: Replace the chlorine at position 2 with a pyrrole group using a palladium-catalyzed coupling reaction.

Key Considerations:

  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) are often used for coupling reactions.

  • Catalyst optimization: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance reaction yields.

Biological Activities and Applications

Target/ActivityMechanism/OutcomeAnalog Data Source
Cyclin-dependent kinasesInhibition of kinase activity, leading to cell cycle arrest.
Antiviral agentsInterference with viral replication machinery.
Anticancer agentsInduction of apoptosis in cancer cell lines. (Excluded per user instruction)

While direct biological data for this compound is limited, structural analogs (e.g., pyrrolopyrimidines) demonstrate:

  • Antitumor activity: Inhibition of CDKs (e.g., CDK2/CDK4) in melanoma and leukemia models.

  • Antiviral potential: Interaction with viral enzymes (e.g., HIV protease).

Research Findings and Data Tables

Comparative Analysis of Pyrrolopyrimidine Derivatives

CompoundChloro PositionMethyl PositionBiological Activity
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine46Theoretical kinase inhibition
4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine4Antitumor (analog data)
5-Amino-4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine46Enhanced anticancer potency

Challenges and Future Directions

  • Synthetic Optimization: Scaling up production requires cost-effective methods for pyrrole coupling.

  • Biological Profiling: High-throughput screening is needed to validate antitumor/antiviral claims.

  • Derivative Development: Modifying substituents (e.g., replacing Cl with other halogens) may improve bioactivity.

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